(4-Aminocyclohexyl)urea hydrochloride

Description

BenchChem offers high-quality (4-Aminocyclohexyl)urea hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-Aminocyclohexyl)urea hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(4-aminocyclohexyl)urea;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15N3O.ClH/c8-5-1-3-6(4-2-5)10-7(9)11;/h5-6H,1-4,8H2,(H3,9,10,11);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYCWGXSOZANZSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1N)NC(=O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of (4-Aminocyclohexyl)urea Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

(4-Aminocyclohexyl)urea hydrochloride, a substituted urea derivative of cyclohexylamine, presents a molecule of interest within pharmaceutical and materials science. This technical guide provides a comprehensive overview of its known physicochemical properties. While the compound is commercially available, detailed experimental data regarding its thermal analysis, solubility, and spectral characteristics are not extensively documented in publicly accessible literature. This guide consolidates the available information, outlines standard methodologies for the experimental determination of its key physicochemical parameters, and provides theoretical predictions to bridge existing data gaps. The content herein is intended to serve as a foundational resource for researchers, facilitating further investigation and application of this compound.

Chemical Identity and Molecular Structure

(4-Aminocyclohexyl)urea hydrochloride, systematically named 1-(4-aminocyclohexyl)urea hydrochloride, is the hydrochloride salt of the parent compound (4-Aminocyclohexyl)urea. The presence of a primary amine and a urea functional group attached to a cyclohexane ring suggests its potential for diverse chemical interactions and applications.

The hydrochloride salt is formed by the protonation of one of the basic nitrogen atoms, most likely the primary amino group on the cyclohexyl ring due to its higher basicity compared to the urea nitrogens. This salt formation is a common strategy in pharmaceutical chemistry to enhance the solubility and stability of amine-containing compounds.

Table 1: Chemical Identifiers of (4-Aminocyclohexyl)urea Hydrochloride

| Identifier | Value | Source |

| IUPAC Name | 1-(4-aminocyclohexyl)urea hydrochloride | |

| CAS Number | 1443982-04-4 | |

| Molecular Formula | C₇H₁₆ClN₃O | [1] |

| Molecular Weight | 193.68 g/mol | |

| InChI | 1S/C7H15N3O.ClH/c8-5-1-3-6(4-2-5)10-7(9)11;/h5-6H,1-4,8H2,(H3,9,10,11);1H | |

| InChIKey | VYCWGXSOZANZSC-UHFFFAOYSA-N | |

| Canonical SMILES | C1CC(CCC1NC(=O)N)N.Cl | |

| Synonyms | (4-aminocyclohexyl)urea hydrochloride |

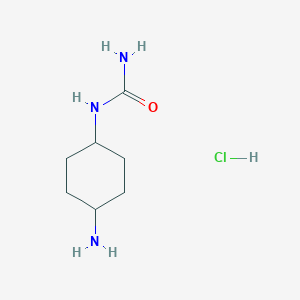

Diagram 1: Chemical Structure of (4-Aminocyclohexyl)urea Hydrochloride

Caption: 2D structure of 1-(4-aminocyclohexyl)urea hydrochloride.

Physicochemical Properties

Physical Appearance

The compound is described as a powder by commercial suppliers. The color is not specified but is expected to be a white to off-white crystalline solid, which is typical for hydrochloride salts of organic amines.[2]

Melting Point

The melting point of (4-Aminocyclohexyl)urea hydrochloride has not been reported in the reviewed literature.

Experimental Protocol for Melting Point Determination:

A standard method for determining the melting point is using a capillary melting point apparatus.

-

Sample Preparation: A small amount of the dry crystalline solid is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.

-

Heating: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Observation: The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid is recorded as the melting range.

Rationale: A sharp melting range is indicative of a pure substance, while a broad range suggests the presence of impurities.

Solubility

Quantitative solubility data for (4-Aminocyclohexyl)urea hydrochloride in various solvents is not available. However, based on its structure as a hydrochloride salt, it is expected to be soluble in water and polar protic solvents like methanol and ethanol. Its solubility in nonpolar organic solvents is likely to be low. For comparison, urea hydrochloride is highly soluble in water.[3][4]

Experimental Protocol for Solubility Determination (Shake-Flask Method):

The shake-flask method is a standard technique for determining the equilibrium solubility of a compound.

-

Sample Preparation: An excess amount of the solid compound is added to a known volume of the solvent of interest in a sealed flask.

-

Equilibration: The flask is agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.

-

Quantification: The concentration of the dissolved compound in the supernatant is determined using a suitable analytical method, such as UV-Vis spectroscopy, HPLC, or gravimetric analysis after solvent evaporation.

Rationale: This method provides the thermodynamic equilibrium solubility, which is a critical parameter in drug development and formulation.

Acidity (pKa)

The pKa value(s) for (4-Aminocyclohexyl)urea hydrochloride have not been experimentally determined. The molecule has two potential sites for protonation: the primary amino group on the cyclohexane ring and the urea functional group. The primary amine is expected to be the more basic site. The pKa of the conjugate acid of a typical primary aminocyclohexane is around 10-11. The urea group is much less basic, with the pKa of protonated urea being around 0.1.

Experimental Protocol for pKa Determination (Potentiometric Titration):

-

Sample Preparation: A known concentration of the compound is dissolved in water or a suitable co-solvent.

-

Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) while monitoring the pH with a calibrated pH meter.

-

Data Analysis: A titration curve of pH versus the volume of titrant added is plotted. The pKa can be determined from the pH at the half-equivalence point.

Rationale: Potentiometric titration is a robust and widely used method for determining the pKa of ionizable groups in a molecule, which is crucial for understanding its behavior in different pH environments.

Spectroscopic Data

Experimental spectroscopic data (NMR, IR) for (4-Aminocyclohexyl)urea hydrochloride are not available in the public domain. The following sections provide an overview of the expected spectral features and a general protocol for data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Spectrum:

-

Cyclohexyl Protons: A complex series of multiplets would be expected in the region of approximately 1.0-3.5 ppm. The protons on the carbons adjacent to the nitrogen atoms will be shifted downfield.

-

Amine and Urea Protons: The chemical shifts of the -NH₂ and urea -NH- and -NH₂ protons are variable and depend on the solvent, concentration, and temperature. They would likely appear as broad signals. In DMSO-d₆, these protons might be more clearly resolved.

Predicted ¹³C NMR Spectrum:

-

Cyclohexyl Carbons: Signals for the cyclohexane ring carbons would be expected in the aliphatic region (approx. 25-55 ppm). The carbons bonded to the nitrogen atoms will be shifted further downfield.

-

Urea Carbonyl: The carbonyl carbon of the urea group is expected to appear significantly downfield, typically in the range of 155-165 ppm.

Experimental Protocol for NMR Data Acquisition:

-

Sample Preparation: Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD).

-

Instrument Setup: The sample is placed in a high-field NMR spectrometer.

-

Data Acquisition: Standard ¹H and ¹³C NMR spectra are acquired. Additional experiments such as DEPT, COSY, and HSQC can be performed for more detailed structural elucidation.

Diagram 2: NMR Experimental Workflow

Caption: A generalized workflow for NMR analysis.

Infrared (IR) Spectroscopy

Expected IR Absorption Bands:

-

N-H Stretching: Broad bands in the region of 3400-3200 cm⁻¹ corresponding to the stretching vibrations of the primary amine and urea N-H bonds.

-

C-H Stretching: Bands around 2950-2850 cm⁻¹ due to the C-H stretching of the cyclohexane ring.

-

C=O Stretching (Amide I): A strong absorption band around 1650-1680 cm⁻¹ characteristic of the urea carbonyl group.

-

N-H Bending (Amide II): A band in the region of 1650-1550 cm⁻¹ due to the N-H bending vibrations.

-

C-N Stretching: Bands in the fingerprint region (below 1500 cm⁻¹) corresponding to C-N stretching vibrations.

Experimental Protocol for IR Data Acquisition (ATR-FTIR):

-

Sample Preparation: A small amount of the solid powder is placed directly on the ATR crystal.

-

Data Acquisition: The IR spectrum is recorded using an FTIR spectrometer equipped with an ATR accessory. A background spectrum is collected first and automatically subtracted from the sample spectrum.

Rationale: ATR-FTIR is a rapid and convenient method for obtaining high-quality IR spectra of solid samples with minimal sample preparation.

Stability and Reactivity

While specific stability data for (4-Aminocyclohexyl)urea hydrochloride is unavailable, general considerations for similar compounds can be made. As a hydrochloride salt, it is expected to be relatively stable under normal storage conditions. However, it may be hygroscopic and should be stored in a cool, dry place. The compound contains reactive functional groups, including a primary amine and a urea moiety, which can participate in various chemical reactions such as acylation and alkylation.

Conclusion

(4-Aminocyclohexyl)urea hydrochloride is a chemical entity with identified basic structural and molecular properties. However, a comprehensive experimental characterization of its physicochemical properties is not yet available in the public scientific domain. This guide has summarized the known information and provided standardized protocols for the determination of key parameters such as melting point, solubility, pKa, and spectroscopic characteristics. The provided theoretical insights and experimental workflows are intended to guide future research and enable a more thorough understanding of this compound's behavior, which is essential for its potential applications in drug development and materials science. Further experimental investigation is warranted to fully elucidate the physicochemical profile of this molecule.

References

-

LookChem. (n.d.). Cas 89536-19-6,Urea, N-(4-aminocyclohexyl)-N'-ethyl-, hydrochloride. Retrieved February 14, 2026, from [Link]

-

Chemistry—A European Journal. (n.d.). Supporting Information. Retrieved February 14, 2026, from [Link]

-

U.S. Environmental Protection Agency. (n.d.). Urea hydrochloride Properties. Retrieved February 14, 2026, from [Link]

-

National Institute of Standards and Technology. (n.d.). Urea hydrochloride. In NIST Chemistry WebBook. Retrieved February 14, 2026, from [Link]

-

FooDB. (2010, April 8). Showing Compound Urea (FDB012174). Retrieved February 14, 2026, from [Link]

- El-Ghamry, H. A., & Fathalla, E. M. (2012). Chemical Studies on the Uses of Urea Complexes to Synthesize Compounds Having Electrical and Biological Applications. International Journal of Electrochemical Science, 7, 8686-8704.

- Piasek, Z., & Urbański, T. (1962). The Infra-red Absorption Spectrum and Structure of Urea. Bulletin de l'Academie Polonaise des Sciences. Serie des Sciences Chimiques, 10, 113-119.

- Jäger, I., et al. (2020). Synthesis, Crystal Structure and Spectroscopic Characterization of 1-(Naphthalen-2-yl)-3-(3-(triethoxysilyl)propyl)urea. Molbank, 2020(4), M1163.

-

Arkivoc. (2011). Synthesis and characterization of novel N-acyl cyclic urea derivatives. Retrieved February 14, 2026, from [Link]

-

CAS. (n.d.). REGISTRY Database Summary Sheet (DBSS). Retrieved February 14, 2026, from [Link]

- Google Patents. (n.d.). US9718795B2 - 1,4-cyclohexylamine derivatives and processes for the preparation thereof.

-

Doc Brown's Advanced Organic Chemistry Revision Notes. (n.d.). mass spectrum,1H NMR & 13C NMR spectra & infrared spectrum of urea. Retrieved February 14, 2026, from [Link]

- Popa, R., et al. (2018). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Current Medicinal Chemistry, 25(42), 5894-5934.

-

Chemister.ru. (n.d.). urea. Retrieved February 14, 2026, from [Link]

-

The Royal Society of Chemistry. (2012). A new route of CO2 catalytic activation: syntheses of N-substituted carbamates from dialkyl carbonates and polyureas. Retrieved February 14, 2026, from [Link]

- Wang, S., et al. (2023). Synthesis and Evaluation of 68Ga-Labeled (2S,4S)-4-Fluoropyrrolidine-2-Carbonitrile and (4R)-Thiazolidine-4-Carbonitrile Derivatives as Novel Fibroblast Activation Protein-Targeted PET Tracers for Cancer Imaging. Molecules, 28(8), 3469.

- Liu, J., et al. (2011). Design, synthesis, and sustained-release property of 1,3-cyclic propanyl phosphate ester of 18β-glycyrrhetinic acid. Bioorganic & Medicinal Chemistry Letters, 21(6), 1734-1737.

-

ResearchGate. (n.d.). Synthesis and Characterisation of Dicyclohexyl Urea by the improved Green Methodology. Retrieved February 14, 2026, from [Link]

- Google Patents. (n.d.). CN103420855A - Trans-4-amino cyclohexylmethanol hydrochloride and preparation method thereof.

-

PubChem. (n.d.). 1-(4-Acetylcyclohexyl)-1-(benzenesulfonyl)urea. Retrieved February 14, 2026, from [Link]

-

The Royal Society of Chemistry. (n.d.). Electronic Supplementary information for. Retrieved February 14, 2026, from [Link]

-

U.S. Department of Energy. (2010). Physical Properties of Chemicals in PAC Revision 27 Listing. Retrieved February 14, 2026, from [Link]

-

ResearchGate. (2025, November 3). Synthesis and characterization of novel N-acyl cyclic urea derivatives. Retrieved February 14, 2026, from [Link]

-

U.S. Environmental Protection Agency. (n.d.). CAS Registry - List Details. Retrieved February 14, 2026, from [Link]

-

Williams, R. (2022, April 7). pKa Data Compiled by R. Williams. Retrieved February 14, 2026, from [Link]

-

Williams, R. (n.d.). pKa Data Compiled by R. Williams page-1. Retrieved February 14, 2026, from [Link]

-

European Journal of Organic Chemistry. (2017). pKa values of nitrogen heterocycles in acetonitrile (MeCN), water and gas-phase basicities (GB). Retrieved February 14, 2026, from [Link]

-

McGraw Hill's AccessScience. (n.d.). Urea. Retrieved February 14, 2026, from [Link]

- Google Patents. (n.d.). US5672279A - Method for using urea hydrochloride.

Sources

A Senior Application Scientist's Guide to the Spectroscopic Characterization of (4-Aminocyclohexyl)urea Hydrochloride

This technical guide provides an in-depth analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for the structural elucidation of (4-Aminocyclohexyl)urea hydrochloride. The methodologies and interpretations presented herein are grounded in established scientific principles to ensure robust and reliable characterization, a cornerstone of drug development and chemical research.

Introduction: The Structural Imperative

(4-Aminocyclohexyl)urea hydrochloride is a bifunctional molecule featuring a cyclohexyl scaffold, a primary amine (as its hydrochloride salt), and a urea moiety. This combination of functional groups makes it a valuable building block in medicinal chemistry.[1] Accurate and unambiguous structural confirmation is paramount to guarantee the identity, purity, and quality of any synthesized batch. Spectroscopic analysis provides the definitive "fingerprint" of the molecule, and this guide explains the rationale behind the acquisition and interpretation of this critical data.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton

NMR spectroscopy is the most powerful technique for elucidating the precise carbon-hydrogen framework of an organic molecule. For a polar, salt-containing compound like (4-Aminocyclohexyl)urea hydrochloride, specific experimental choices are critical for acquiring high-quality, interpretable data.

Expertise in Action: Experimental Rationale

The choice of a deuterated polar aprotic solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆), is a deliberate and crucial first step. Its high polarity readily dissolves the hydrochloride salt, and its ability to participate in hydrogen bonding slows the chemical exchange rate of the labile N-H protons of the urea and ammonium groups.[2] This allows for their observation as distinct signals in the ¹H NMR spectrum, which would otherwise be broadened or exchanged with solvent protons in protic solvents like D₂O or CD₃OD.

¹H NMR Spectral Data

The proton NMR spectrum provides a quantitative map of all hydrogen atoms in the molecule. The hydrochloride form significantly influences the chemical shift of protons near the ammonium group due to the electron-withdrawing inductive effect of the positive charge.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~8.0 - 8.5 | Broad Singlet | 3H | -NH₃⁺ | The protons of the ammonium salt are deshielded and often appear as a broad signal due to quadrupolar coupling with the nitrogen atom and exchange. |

| ~6.2 - 6.5 | Doublet | 1H | -CH-NH -C(O) | The urea N-H proton coupled to the adjacent cyclohexyl C-H proton. Its chemical shift is characteristic of urea N-H protons.[3] |

| ~5.5 - 5.8 | Broad Singlet | 2H | -C(O)-NH₂ | The terminal urea protons are typically observed as a broad singlet.[4] |

| ~3.4 - 3.7 (trans) or ~3.8-4.1 (cis) | Multiplet | 1H | CH -NH₃⁺ | The methine proton alpha to the ammonium group. Its chemical shift and multiplicity depend on the cis/trans stereochemistry.[5] |

| ~2.9 - 3.2 | Multiplet | 1H | CH -NH- | The methine proton alpha to the urea nitrogen. |

| ~1.0 - 2.1 | Multiplets | 8H | Cyclohexyl -CH₂- | The eight methylene protons of the cyclohexyl ring appear as a complex series of overlapping multiplets. Protons in axial and equatorial positions have distinct chemical shifts.[5][6] |

¹³C NMR Spectral Data

The ¹³C NMR spectrum reveals the carbon backbone of the molecule.

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~158-160 | C=O | The carbonyl carbon of the urea group is characteristically found in this downfield region.[4][7] |

| ~48-52 | C H-NH₃⁺ | The carbon atom attached to the ammonium group is shifted downfield relative to a free amine.[8] |

| ~45-49 | C H-NH- | The carbon atom attached to the urea nitrogen. |

| ~28-35 | Cyclohexyl -CH₂- | The methylene carbons of the cyclohexyl ring. The exact shifts are influenced by the cis/trans stereochemistry.[8] |

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Accurately weigh 5-10 mg of (4-Aminocyclohexyl)urea hydrochloride.[2]

-

Dissolution: Dissolve the sample in approximately 0.7 mL of DMSO-d₆ in a clean, dry 5 mm NMR tube.

-

Homogenization: Gently vortex the tube to ensure the sample is fully dissolved. A brief period in an ultrasonic bath may be used if necessary.

-

Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 300 MHz or higher field NMR spectrometer.

-

¹H Acquisition Parameters: Use a standard pulse program with a spectral width of approximately 16 ppm, an acquisition time of at least 2 seconds, and a relaxation delay of 2-5 seconds.

-

¹³C Acquisition Parameters: Use a proton-decoupled pulse sequence with a spectral width of approximately 220 ppm and a sufficient number of scans to achieve an adequate signal-to-noise ratio (typically requiring a longer acquisition time than ¹H NMR).

Visualization: NMR Workflow

Caption: Workflow for NMR sample preparation and data acquisition.

Infrared (IR) Spectroscopy: Functional Group Identification

IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups by measuring the absorption of infrared radiation corresponding to molecular vibrations.

Expertise in Action: Interpreting Vibrations

The IR spectrum of (4-Aminocyclohexyl)urea hydrochloride is expected to be complex but highly informative. The urea moiety gives rise to a strong C=O (carbonyl) stretch, often referred to as the "Amide I" band.[9] The N-H bonds from both the urea and the ammonium group will produce strong, broad absorptions in the high-wavenumber region. The presence of the hydrochloride salt characteristically broadens the N-H stretching bands of the primary amine due to extensive hydrogen bonding.[10]

Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |

| 3450 - 3200 (broad) | N-H Stretch | Urea NH & NH₂ | The N-H stretching vibrations of the urea group typically appear as multiple bands in this region.[4][11] |

| 3200 - 2800 (very broad) | N⁺-H Stretch | Ammonium (-NH₃⁺) | The stretching of the N-H bonds in the ammonium salt results in a very broad and strong absorption due to hydrogen bonding. |

| 2950 - 2850 | C-H Stretch | Cyclohexyl | Aliphatic C-H stretching vibrations.[12] |

| ~1650 - 1680 (strong) | C=O Stretch (Amide I) | Urea Carbonyl | This is a highly characteristic and strong absorption for the urea carbonyl group.[4][9] |

| ~1640 - 1580 | N-H Bend | Urea NH₂ & NH₃⁺ | The scissoring vibration of the primary amine/ammonium and bending of the secondary amine.[11] |

| ~1470 | C-N Stretch | Urea N-C-N | The stretching vibration of the N-C-N system in urea.[9] |

| 1250 - 1020 | C-N Stretch | Aliphatic Amine | The C-N stretch of the cyclohexyl-amine bond.[11] |

Experimental Protocol: IR Data Acquisition (ATR Method)

-

Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal of the FTIR spectrometer is clean by wiping it with a soft tissue dampened with isopropanol and allowing it to dry completely.

-

Background Scan: Record a background spectrum of the empty ATR crystal. This is crucial to subtract any atmospheric (CO₂, H₂O) or residue signals from the sample spectrum.

-

Sample Application: Place a small amount (a few milligrams) of the solid (4-Aminocyclohexyl)urea hydrochloride powder onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Pressure Application: Lower the ATR press and apply consistent pressure to ensure good contact between the sample and the crystal.

-

Data Collection: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to produce a spectrum with a good signal-to-noise ratio over a range of 4000-400 cm⁻¹.

-

Cleaning: After analysis, clean the ATR crystal thoroughly.

Visualization: IR Workflow

Caption: Workflow for FTIR analysis using an ATR accessory.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and, through fragmentation analysis, offers further structural confirmation. For a pre-charged and polar molecule like (4-Aminocyclohexyl)urea hydrochloride, electrospray ionization (ESI) is the method of choice.

Expertise in Action: Ionization and Fragmentation Logic

ESI is a "soft" ionization technique that allows the analysis of polar and non-volatile compounds by creating ions directly from a solution.[13] In positive ion mode (ESI+), the molecule will be detected as its corresponding cation. Since the compound is a hydrochloride salt, in solution it exists as the protonated free base. Therefore, the expected ion observed will be that of the protonated (4-Aminocyclohexyl)urea, which corresponds to the molecular weight of the free base plus the mass of a proton, denoted as [M+H]⁺.

The fragmentation of the parent ion in the mass spectrometer (often induced by collision with an inert gas in MS/MS experiments) will typically occur at the weakest bonds or lead to the formation of stable fragments. For this molecule, characteristic losses would include ammonia (NH₃) from the ammonium group or the urea terminus, and cleavage of the urea group itself. Fragmentation of the cyclohexyl ring is also possible.[14][15]

Expected Mass Spectrometric Data (ESI+)

The free base, (4-Aminocyclohexyl)urea, has a molecular formula of C₇H₁₅N₃O and a monoisotopic mass of approximately 173.12 Da.

| m/z (Daltons) | Ion Formula | Interpretation |

| 174.13 | [C₇H₁₆N₃O]⁺ | [M+H]⁺ : Protonated molecular ion (base peak). |

| 157.10 | [C₇H₁₃N₂O]⁺ | [M+H - NH₃]⁺ : Loss of ammonia from the protonated amine. |

| 130.12 | [C₇H₁₆N]⁺ | Loss of the urea functional group (-NHCONH₂). |

| 98.11 | [C₆H₁₂N]⁺ | Cleavage of the urea group, leaving the aminocyclohexyl cation. |

| 81.07 | [C₆H₉]⁺ | Fragmentation of the cyclohexyl ring after initial losses.[16] |

Experimental Protocol: LC-MS Data Acquisition

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile/water.[17] Further dilute this stock solution to a final concentration of 1-10 µg/mL for injection.

-

Chromatography (Optional but Recommended): Use a liquid chromatography (LC) system to introduce the sample. A simple isocratic flow of 50:50 acetonitrile:water with 0.1% formic acid on a C18 column can be used to desalt and introduce the sample to the mass spectrometer. The formic acid ensures the analyte remains protonated.

-

Mass Spectrometer Settings (ESI+):

-

Set the instrument to positive ion detection mode.

-

Optimize the capillary voltage (typically 3-5 kV), cone voltage, and desolvation gas flow and temperature to achieve a stable spray and maximum signal for the [M+H]⁺ ion.

-

-

Data Acquisition: Acquire a full scan mass spectrum over a range of m/z 50-500 to observe the parent ion and major fragments. For more detailed structural information, perform an MS/MS experiment by selecting the [M+H]⁺ ion (m/z 174.1) for collision-induced dissociation (CID) and scanning the resulting product ions.

Visualization: LC-MS Workflow

Caption: Workflow for LC-MS analysis with electrospray ionization.

Conclusion

The collective evidence from ¹H NMR, ¹³C NMR, IR, and MS provides a comprehensive and definitive characterization of (4-Aminocyclohexyl)urea hydrochloride. NMR spectroscopy elucidates the carbon-hydrogen framework and confirms the connectivity of the atoms. IR spectroscopy validates the presence of the key urea and ammonium functional groups. Finally, mass spectrometry confirms the molecular weight of the parent molecule and offers additional structural support through predictable fragmentation patterns. Together, these techniques form a self-validating system that ensures the structural integrity of the compound, a critical requirement for its application in research and development.

References

-

A nuclear magnetic resonance and molecular-modelling study of cyclohexylamine and several N-substituted derivatives and their hydrochloride salts. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Available at: [Link]

-

The Infra-red Absorption Spectrum and Structure of Urea. Polish Academy of Sciences. Available at: [Link]

-

Vibrational Spectroscopic and Theoretical Studies of Urea Derivatives with Biochemical Interest. ResearchGate. Available at: [Link]

-

Spectroscopic and Colorimetric Studies for Anions with a New Urea-Based Molecular Cleft. MDPI. Available at: [Link]

-

Mass spectrometric studies. I. Fragmentation of methyl cyclohexyl ether. The Journal of Organic Chemistry (ACS Publications). Available at: [Link]

-

Electronic Supplementary information for "Two in one environment friendly chemical recycling of polycarbonate and harvesting preserved carbonyl for urea derivative synthesis". The Royal Society of Chemistry. Available at: [Link]

-

Chemical shifts of carbon atoms in the 13 C NMR spectra for compounds 1-4. ResearchGate. Available at: [Link]

-

Structure and Properties of Some Metal-Urea Complexes Obtained at Low Temperature. Research Journal of Pharmaceutical, Biological and Chemical Sciences. Available at: [Link]

-

N NMR AND JCH SPIN-SPIN COUPLING CONSTANTS INVESTIGATIONS OF 2-(1-CYCLOHEXENYL)ETHYLAMINE. DergiPark. Available at: [Link]

-

Synthesis, Characterization, and Reactivity of Urea Derivatives Coordinated to Cobalt(III). PubMed. Available at: [Link]

-

mass spectrum,1H NMR & 13C NMR spectra & infrared spectrum of urea. Doc Brown's Chemistry. Available at: [Link]

-

NMR Spectra of Some Cyclohexyl Derivatives. The Journal of Chemical Physics. Available at: [Link]

-

C6H12 mass spectrum of cyclohexane fragmentation pattern. Doc Brown's Chemistry. Available at: [Link]

-

FTIR spectra to determine the amine functional groups on urea. ResearchGate. Available at: [Link]

-

Mass Spectrometry. Michigan State University Chemistry. Available at: [Link]

-

Infrared spectra of urea (U) and its complexes. ResearchGate. Available at: [Link]

-

IR: amines. University of Calgary. Available at: [Link]

-

MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. Available at: [Link]

-

Urea hydrochloride. NIST WebBook. Available at: [Link]

-

rel-1-((1r,4r)-4-Aminocyclohexyl)urea dihydrochloride. Dana Bioscience. Available at: [Link]

-

Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. NIH National Center for Biotechnology Information. Available at: [Link]

-

Synthesis and characterization of novel N-acyl cyclic urea derivatives. Arkivoc. Available at: [Link]

- Process for the preparation of trans 4-amino-cyclohexyl acetic acid ethyl ester hcl. Google Patents.

-

IR analysis of crystalline samples of some urea derivatives. PubMed. Available at: [Link]

-

A Simultaneous Quantification of Four Potential Genotoxic Impurities. ResearchGate. Available at: [Link]

-

Fast LC/MS/MS Analytical Method with Alternating Column Regeneration. Agilent. Available at: [Link]

Sources

- 1. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Spectroscopic and Colorimetric Studies for Anions with a New Urea-Based Molecular Cleft [mdpi.com]

- 4. mass spectrum,1H NMR & 13C NMR spectra & infrared spectrum of urea CH4N2O CO(NH2)2 O=C(NH2)2 prominent wavenumbers cm-1 detecting carbonyl amine amino functional groups present finger print for identification of urea image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. pubs.aip.org [pubs.aip.org]

- 6. Cyclohexylamine(108-91-8) 1H NMR [m.chemicalbook.com]

- 7. rsc.org [rsc.org]

- 8. A nuclear magnetic resonance and molecular-modelling study of cyclohexylamine and several N-substituted derivatives and their hydrochloride salts - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. Urea hydrochloride [webbook.nist.gov]

- 11. orgchemboulder.com [orgchemboulder.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. lcms.cz [lcms.cz]

- 14. C6H12 mass spectrum of cyclohexane fragmentation pattern of m/z m/e ions for analysis and identification of cyclohexane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 15. Mass Spectrometry [www2.chemistry.msu.edu]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. ijper.org [ijper.org]

Review of (4-Aminocyclohexyl)urea hydrochloride and its structural analogs.

Scaffold Architecture, Synthesis, and Medicinal Applications[1]

Executive Summary: The Rigid Spacer

(4-Aminocyclohexyl)urea hydrochloride is a bifunctional aliphatic scaffold characterized by a cyclohexane ring substituted at the 1- and 4-positions with an amine and a urea moiety.[1] Unlike flexible alkyl chains, the cyclohexane core provides a rigid spatial arrangement, locking the two functional groups into a specific vector. This "rigidification" is a critical strategy in medicinal chemistry to reduce the entropic penalty of ligand-target binding.[1]

This guide focuses on the trans-isomer , the thermodynamically stable and biologically prevalent form found in active pharmaceutical ingredients (APIs) such as the antipsychotic Cariprazine and soluble epoxide hydrolase (sEH) inhibitors.[1]

Chemical Architecture & Stereochemistry

The biological activity of this scaffold is dictated by its stereochemistry.[1] The cyclohexane ring exists predominantly in a chair conformation.[1]

-

trans-Isomer (Diequatorial): In trans-1,4-disubstitution, both the amino and urea groups can adopt the equatorial position, minimizing 1,3-diaxial interactions.[1] This is the extended conformation (approx. 6 Å distance between N-N), often preferred for spanning binding pockets.

-

cis-Isomer (Axial-Equatorial): One substituent must be axial, introducing steric strain and altering the vector angle between the functional groups.[1]

Table 1: Physicochemical Profile

| Property | Value / Description |

| IUPAC Name | 1-(4-aminocyclohexyl)urea hydrochloride |

| Molecular Formula | C₇H₁₅N₃O[1] · HCl |

| Molecular Weight | 157.21 (Free base) / 193.67 (HCl salt) |

| Stereochemistry | trans (major medicinal relevance) |

| Solubility | High in H₂O, DMSO; Low in DCM, Et₂O |

| Key Pharmacophore | Urea (H-bond donor/acceptor), Amine (Cationic center) |

Medicinal Chemistry Applications

The (4-aminocyclohexyl)urea motif serves as a "pharmacophoric connector."[1]

3.1 The Urea Warhead

The urea group (

3.2 The Cyclohexane Linker

Replacing a flexible ethyl or propyl chain with a trans-cyclohexane ring restricts conformational freedom.[1] This pre-organization can:

-

Increase Potency: Reduces the entropy loss upon binding.[1]

-

Improve Metabolic Stability: Cyclohexane rings are generally more resistant to oxidative metabolism than linear alkyl chains.[1]

-

Enhance Selectivity: The fixed geometry prevents the molecule from adapting to "off-target" pockets.[1]

3.3 Structural Analogs in Drug Discovery

The scaffold is a precursor or substructure for several bioactive classes:

-

Dopamine D3/D2 Agonists (e.g., Cariprazine): Cariprazine utilizes a trans-1,4-cyclohexyl linker to connect a dimethylurea cap to a piperazine pharmacophore.[1] The specific geometry is crucial for D3 receptor selectivity.[1]

-

Soluble Epoxide Hydrolase (sEH) Inhibitors: Compounds like t-AUCB use the trans-4-aminocyclohexyl urea core to mimic the transition state of epoxide hydrolysis.[1]

Figure 1: Structural lineage of the (4-aminocyclohexyl)urea scaffold in modern therapeutics.[1]

Synthesis Protocol: Desymmetrization Strategy

Synthesizing the mono-urea from 1,4-diaminocyclohexane presents a challenge: avoiding the formation of the di-urea (bis-urea) byproduct.[1] The most robust method involves a protection-deprotection sequence.[1]

Objective: Synthesis of trans-(4-aminocyclohexyl)urea hydrochloride. Starting Material: trans-1,4-Diaminocyclohexane (Commercial grade, >98% trans).[1][2]

Phase 1: Mono-Protection (Desymmetrization)

Rationale: We block one amine to ensure the urea formation occurs only at the other site.[1]

-

Dissolution: Dissolve trans-1,4-diaminocyclohexane (10.0 g, 87.6 mmol) in MeOH (100 mL). Cool to 0°C.[1]

-

Addition: Add a solution of Di-tert-butyl dicarbonate (Boc₂O) (9.5 g, 43.8 mmol, 0.5 eq ) in MeOH (50 mL) dropwise over 2 hours.

-

Note: Using a deficit of Boc₂O statistically favors the mono-protected product over the di-protected species.[1]

-

-

Workup: Evaporate solvent. Resuspend residue in water.[1] The di-protected byproduct is insoluble and can be filtered off.[1] Extract the aqueous phase (containing mono-Boc and unreacted diamine) with CHCl₃.[1]

-

Purification: The unreacted diamine remains in the aqueous phase (at high pH) or can be washed out.[1] Evaporate CHCl₃ to yield N-Boc-trans-1,4-diaminocyclohexane .[1]

Phase 2: Urea Formation

Rationale:[1][3] Convert the free amine to a urea using Potassium Cyanate (KOCN) or Trimethylsilyl Isocyanate (TMS-NCO).[1] KOCN is greener and cheaper.[1]

-

Reaction: Dissolve N-Boc-trans-1,4-diaminocyclohexane (5.0 g, 23.3 mmol) in acetic acid/water (1:1, 50 mL).

-

Reagent: Add Potassium Cyanate (KOCN) (3.8 g, 46.6 mmol, 2.0 eq) in portions at room temperature. Stir for 12 hours.

-

Validation (TLC): Check for disappearance of starting amine (ninhydrin stain).[1]

-

Isolation: Neutralize with NaHCO₃. The product, tert-butyl (trans-4-ureidocyclohexyl)carbamate , will precipitate or can be extracted with EtOAc.[1]

Phase 3: Deprotection & Salt Formation

Rationale: Remove the Boc group under acidic conditions to generate the stable hydrochloride salt.[1]

-

Acidolysis: Dissolve the intermediate in 4M HCl in Dioxane (30 mL). Stir at room temperature for 2-4 hours.

-

Precipitation: The product, (4-aminocyclohexyl)urea hydrochloride , typically precipitates as a white solid due to its polarity.[1]

-

Filtration: Filter the solid under inert atmosphere (hygroscopic).[1] Wash with diethyl ether.[1]

-

Drying: Dry under vacuum over P₂O₅.

Figure 2: Step-by-step synthetic pathway for the hydrochloride salt.[1]

Analytical Characterization

To ensure scientific integrity, the synthesized compound must be validated against these expected data points.

Table 2: Expected Analytical Data

| Technique | Expected Signal / Observation | Interpretation |

| ¹H NMR (D₂O) | δ 1.2-1.5 (m, 4H, axial), 1.9-2.1 (m, 4H, eq) | Cyclohexane ring protons (distinct axial/equatorial splitting confirms chair).[1] |

| ¹H NMR (D₂O) | δ 3.1 (m, 1H, CH-NH₂), 3.5 (m, 1H, CH-Urea) | Methine protons at positions 1 and 4. |

| IR Spectroscopy | ~1650-1660 cm⁻¹ (Strong) | Urea C=O stretch (Amide I).[1] |

| IR Spectroscopy | ~3300-3400 cm⁻¹ (Broad) | N-H stretching (Amine and Urea).[1] |

| Mass Spectrometry | m/z = 158.1 [M+H]⁺ | Confirms molecular weight of the free base.[1] |

| Melting Point | >200°C (Decomposes) | Typical for high-melting hydrochloride salts.[1] |

References

-

sEH Inhibitor Design: Hwang, S. H., et al. (2007).[1] "Synthesis and Structure-Activity Relationship of Urea-Based Soluble Epoxide Hydrolase Inhibitors." Journal of Medicinal Chemistry, 50(16), 3825-3840.[1] Link

-

Urea Synthesis Methodology: Starkov, P., et al. (2012).[1] "Catalytic Urea Synthesis from Amines." Chemistry - A European Journal, 18(48), 15227-15231.[1] Link[1]

-

Trans-Diamine Synthesis: US Patent 4486603A.[1] "Preparation of trans cyclohexane 1,4-diamine." Link

Sources

- 1. Cariprazine | C21H32Cl2N4O | CID 11154555 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 2615-25-0: trans-1,4-Diaminocyclohexane | CymitQuimica [cymitquimica.com]

- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]

- 4. researchgate.net [researchgate.net]

- 5. Cariprazine - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Functional Profiling and Bio-Application of (4-Aminocyclohexyl)urea Hydrochloride in Cell-Based Assays

This Application Note is structured to address the specific role of (4-Aminocyclohexyl)urea hydrochloride (herein referred to as ACU-HCl ) as a critical pharmacophore scaffold in Fragment-Based Drug Discovery (FBDD).

While ACU-HCl is primarily a synthetic intermediate, its application in cell-based assays focuses on Structure-Activity Relationship (SAR) validation , metabolite safety profiling , and its use as a negative control to confirm the specificity of complex urea-based inhibitors (e.g., Cofilin inhibitors, Soluble Epoxide Hydrolase inhibitors).

Executive Summary & Mechanism of Action

(4-Aminocyclohexyl)urea hydrochloride is a bifunctional aliphatic scaffold containing a primary amine and a urea moiety. In cell-based assays, it serves two distinct but critical roles:

-

Pharmacophore Validation (Negative Control): It is used to determine the "minimal pharmacophore" requirement. By treating cells with ACU-HCl alongside a full drug candidate (e.g., a Cofilin inhibitor like SZ-3), researchers can prove that the biological effect requires the full molecule, not just the urea-amine tail.

-

Metabolite Safety Profiling: As a potential hydrolytic metabolite of larger urea-based drugs (e.g., Cariprazine analogs or sEH inhibitors), ACU-HCl must be screened for intrinsic cytotoxicity to ensure that drug degradation products do not cause off-target necrosis.

Key Biological Context:

-

Cofilin Inhibition: ACU-HCl is the structural backbone for SZ-series inhibitors (e.g., SZ-3) which target Cofilin-mediated F-actin severing.

-

Soluble Epoxide Hydrolase (sEH): The urea group mimics the transition state of epoxide hydrolysis; ACU-HCl derivatives are potent sEH inhibitors used to study inflammation resolution.

Experimental Workflow: Fragment-Based Screening

The following diagram illustrates the logical flow of using ACU-HCl in a screening campaign, distinguishing its role as a precursor versus a control.

Figure 1: Workflow distinguishing the use of ACU-HCl as a synthetic precursor (Pathway A) versus its use as a biological control (Pathway B).

Protocol 1: Cytotoxicity & Metabolite Safety Profiling

Objective: To determine the IC50 of ACU-HCl to establish a "safe window" for its use as a control and to verify that potential metabolic cleavage of parent drugs does not yield toxic byproducts.

Materials:

-

Cell Line: HepG2 (Liver model for metabolism) or SH-SY5Y (Neuronal model for Cofilin inhibitors).

-

Reagent: (4-Aminocyclohexyl)urea hydrochloride (Stock: 100 mM in DMSO or Water).

-

Assay Kit: CCK-8 (Cell Counting Kit-8) or MTT.

Step-by-Step Methodology:

-

Preparation:

-

Dissolve ACU-HCl in sterile water (highly soluble) or DMSO. Prepare a 100 mM stock.

-

Note: The hydrochloride salt is acidic.[1] Verify pH of the culture medium does not drop below 7.2 upon addition. Buffer with HEPES if necessary.

-

-

Seeding:

-

Seed cells at

cells/well in 96-well plates. Incubate for 24 hours at 37°C, 5% CO₂.

-

-

Treatment:

-

Prepare serial dilutions of ACU-HCl in complete medium: 0.1, 1, 10, 50, 100, 500 µM.

-

Include a Vehicle Control (Media + Solvent) and a Positive Control (e.g., 10% DMSO or Staurosporine).

-

Incubate for 48 hours .

-

-

Readout:

-

Add 10 µL of CCK-8 reagent per well.

-

Incubate for 1-4 hours until orange dye develops.

-

Measure Absorbance at 450 nm.

-

-

Data Analysis:

-

Calculate % Viability =

. -

Interpretation: ACU-HCl is generally non-cytotoxic (

). Significant toxicity indicates off-target amine reactivity or pH imbalance.

-

Protocol 2: Pharmacophore Validation (Actin Dynamics Assay)

Objective: To prove that the Cofilin-inhibitory activity of drugs like SZ-3 is specific to the full molecule and not an artifact of the urea fragment.

Context: Cofilin promotes F-actin severing. Inhibitors (built from ACU-HCl) prevent this, stabilizing F-actin filaments.

Materials:

-

Cells: HeLa or Primary Neurons.

-

Reagents:

-

Compound A: SZ-3 (Active Cofilin Inhibitor).

-

Compound B: ACU-HCl (Fragment Control).

-

Stain: Phalloidin-FITC (binds F-actin).

-

Methodology:

-

Cell Culture: Grow cells on glass coverslips in 24-well plates.

-

Treatment:

-

Group 1: Vehicle (DMSO).

-

Group 2: SZ-3 (10 µM).

-

Group 3: ACU-HCl (10 µM) [Negative Control].

-

Group 4: ACU-HCl (10 µM) + Aldehyde precursor (10 µM) [Unreacted mixture control].

-

-

Incubation: Treat cells for 2 hours.

-

Fixation & Staining:

-

Fix with 4% Paraformaldehyde (15 min).

-

Permeabilize with 0.1% Triton X-100.

-

Stain with Phalloidin-FITC (1:1000) and DAPI (Nuclei).

-

-

Imaging & Analysis:

-

Capture images via Confocal Microscopy.[2]

-

Expected Result:

-

SZ-3: Increased F-actin fluorescence intensity (inhibition of severing).

-

ACU-HCl: Fluorescence intensity similar to Vehicle. This confirms the urea fragment alone is inactive.

-

-

Comparative Data Summary

| Compound | Role | Target | IC50 (Viability) | F-Actin Stabilization |

| SZ-3 (Derivative) | Active Drug | Cofilin | ~10-50 µM | High (+++) |

| ACU-HCl | Fragment / Control | None (Specific) | > 500 µM (Safe) | None (-) |

| t-AUCB (Derivative) | Active Drug | sEH | > 100 µM | N/A |

Table 1: Comparison of the inert fragment (ACU-HCl) versus its bioactive derivatives.

References

-

BenchChem. (2025).[1] Trans-2-(4-Aminocyclohexyl)acetic acid hydrochloride: Synthetic Intermediate for sEH Inhibitors.

-

Wang, Y., et al. (2020). Development of a Cofilin Inhibitor for the Treatment of Hemorrhagic Brain Injury-Induced Neuroinflammation. US Patent App. 2020/0369603 A1. (Describes synthesis of SZ-3 from (4-aminocyclohexyl)urea).

-

Hwang, S. H., et al. (2007). Synthesis and Structure-Activity Relationships of Potent Soluble Epoxide Hydrolase Inhibitors. Journal of Medicinal Chemistry.[3] (Establishes urea pharmacophore in sEH inhibitors).

-

NIST Chemistry WebBook. (2023). Urea hydrochloride Spectral Data.[4]

Sources

The Strategic Utility of (4-Aminocyclohexyl)urea Hydrochloride in Modern Drug Discovery

Introduction: The Urea Moiety as a Privileged Scaffold in Medicinal Chemistry

The urea functional group is a cornerstone in the design of therapeutic agents, prized for its unique ability to form stable, bidentate hydrogen bonds with biological targets.[1] This interaction motif is central to the efficacy of numerous FDA-approved drugs. (4-Aminocyclohexyl)urea hydrochloride emerges as a particularly valuable precursor in this context, offering a versatile scaffold for the synthesis of novel drug candidates. Its structure combines a reactive primary amine, a urea functionality, and a cyclohexane ring that imparts conformational rigidity, making it an attractive building block for creating compounds with high target affinity and specificity. This guide provides an in-depth exploration of the synthesis, properties, and applications of (4-Aminocyclohexyl)urea hydrochloride, complete with detailed protocols for its use in drug discovery workflows.

Physicochemical Properties and Safe Handling

| Property | Anticipated Value/Characteristic | Notes |

| CAS Number | 1443982-04-4[2][3] | Confirms the identity of the compound. |

| Appearance | White to off-white crystalline solid | Typical for small organic hydrochlorides. |

| Solubility | Soluble in water and polar organic solvents | The hydrochloride salt enhances aqueous solubility. |

| Stability | Stable under standard laboratory conditions | Should be stored in a cool, dry place.[4] |

| Hygroscopicity | Likely hygroscopic | As is common with many hydrochloride salts.[4] |

Safe Handling and Storage:

Given the chemical nature of (4-Aminocyclohexyl)urea hydrochloride, the following safety protocols are recommended:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[5]

-

Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or aerosols.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[6]

-

First Aid: In case of contact with eyes or skin, rinse immediately and thoroughly with water. If inhaled, move to fresh air. If ingested, seek immediate medical attention.[7]

Synthesis of (4-Aminocyclohexyl)urea Hydrochloride: A Generalized Protocol

A direct, peer-reviewed synthesis protocol for (4-Aminocyclohexyl)urea hydrochloride is not extensively documented. However, based on established methods for the synthesis of monosubstituted ureas from diamines, a reliable two-step protocol can be proposed. This involves the selective mono-ureation of a protected diamine followed by deprotection. A plausible and efficient route starts from trans-1,4-diaminocyclohexane.

Reaction Scheme:

Figure 1: Proposed synthetic workflow for (4-Aminocyclohexyl)urea hydrochloride.

Experimental Protocol:

Step 1: Synthesis of tert-butyl (trans-4-aminocyclohexyl)carbamate

-

Reaction Setup: In a round-bottom flask, dissolve trans-1,4-diaminocyclohexane in dichloromethane (DCM).

-

Reagent Addition: Slowly add a solution of di-tert-butyl dicarbonate (Boc-anhydride) in DCM to the stirred solution at room temperature. The molar ratio of diamine to Boc-anhydride should be approximately 1:1 to favor mono-protection.

-

Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. The crude product can be purified by column chromatography on silica gel to isolate the mono-Boc-protected diamine.

Step 2: Synthesis of tert-butyl (trans-4-ureidocyclohexyl)carbamate

-

Reaction Setup: Dissolve the mono-Boc-protected diamine in a mixture of water and a suitable organic co-solvent (e.g., THF).

-

Urea Formation: Add a solution of potassium cyanate (KOCN) in water to the reaction mixture, followed by the careful addition of hydrochloric acid to maintain an acidic pH. Heat the mixture to facilitate the reaction. This method is a well-established procedure for the conversion of amines to ureas.[8]

-

Reaction Monitoring: Monitor the formation of the urea derivative by TLC or LC-MS.

-

Work-up and Purification: After the reaction is complete, neutralize the mixture and extract the product with an organic solvent. The organic layers are then combined, dried, and concentrated. The crude product can be purified by recrystallization or column chromatography.

Step 3: Synthesis of (trans-4-Aminocyclohexyl)urea hydrochloride

-

Deprotection: Dissolve the purified tert-butyl (trans-4-ureidocyclohexyl)carbamate in a suitable solvent such as dioxane or methanol.

-

Acidification: Add a solution of hydrochloric acid (e.g., 4M HCl in dioxane) and stir at room temperature.

-

Isolation: The hydrochloride salt of the product will precipitate out of the solution. The solid can be collected by filtration, washed with a non-polar solvent (e.g., diethyl ether), and dried under vacuum to yield (4-Aminocyclohexyl)urea hydrochloride.

Applications in Novel Drug Synthesis

The bifunctional nature of (4-Aminocyclohexyl)urea hydrochloride, possessing both a nucleophilic amine and a hydrogen-bonding urea moiety, makes it a powerful building block for combinatorial chemistry and the synthesis of targeted therapeutics.

Kinase Inhibitors

The urea group is a well-established pharmacophore in the design of kinase inhibitors, where it often forms key hydrogen bonds with the hinge region of the kinase domain. The amino group of (4-Aminocyclohexyl)urea hydrochloride provides a convenient handle for introducing various substituents to target different kinases.

Workflow for Kinase Inhibitor Synthesis:

Figure 2: General workflow for synthesizing kinase inhibitors.

Protocol: Synthesis of a Pyridinylamino-cyclohexylurea Derivative

This protocol is adapted from the synthesis of potent and selective CDK12 inhibitors.

-

Reaction Setup: In a microwave vial, combine (4-Aminocyclohexyl)urea hydrochloride, a substituted 2-halopyridine (e.g., 2-chloro-5-cyanopyridine), a palladium catalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., Xantphos), and a base (e.g., Cs₂CO₃) in a suitable solvent like dioxane.

-

Microwave Irradiation: Heat the reaction mixture in a microwave reactor to the specified temperature and for the required duration to drive the Buchwald-Hartwig amination to completion.

-

Work-up and Purification: After cooling, filter the reaction mixture and concentrate the filtrate. The crude product is then purified by preparative HPLC to yield the desired kinase inhibitor.

Antiviral Agents

The urea moiety is also found in a number of antiviral compounds. The ability of the urea group to engage in hydrogen bonding interactions can be exploited to disrupt viral protein functions.

Application Example:

(4-Aminocyclohexyl)urea hydrochloride can be used as a starting material for the synthesis of novel heterocyclic ureas with potential antiviral activity.[9][10] The primary amine can be reacted with various electrophiles to construct diverse heterocyclic systems.

Protocol: Acylation and Cyclization

-

Acylation: React (4-Aminocyclohexyl)urea hydrochloride with an acylating agent (e.g., a substituted benzoyl chloride) in the presence of a base to form an N-acylurea derivative.

-

Cyclization: The resulting intermediate can then undergo a cyclization reaction, for example, with a dehydrating agent, to form a heterocyclic system such as a dihydropyrimidinone.

GPCR Modulators and Ion Channel Blockers

The cyclohexane scaffold of (4-Aminocyclohexyl)urea hydrochloride can serve as a rigid core to which pharmacophoric elements for G-protein coupled receptors (GPCRs) or ion channels can be attached. The urea and amino functionalities provide anchor points for building out molecular complexity. For instance, derivatives of (4-aminocyclohexyl)urea have been investigated as melanocortin receptor agonists.[11]

Conclusion

(4-Aminocyclohexyl)urea hydrochloride is a high-value precursor for the synthesis of novel drug candidates. Its straightforward, albeit not widely documented, synthesis and its versatile reactivity make it an essential tool for medicinal chemists. The protocols and applications detailed in this guide are intended to provide a solid foundation for researchers to explore the full potential of this important building block in the ongoing quest for new and improved therapeutics.

References

- Verma, M., Singh, K. N., & De Clercq, E. (2006). Synthesis of some heterocycle containing urea derivatives and their anti-viral activity. Heterocycles, 68(1), 11-22.

-

Essential Industries. (2014). SAFETY DATA SHEET. Available at: [Link]

- U.S. Environmental Protection Agency. (n.d.). Urea hydrochloride Properties. CompTox Chemicals Dashboard.

- Sigma-Aldrich. (2025).

- Essential Industries. (2014). SAFETY DATA SHEET #44 Heavy-Duty Restroom Cleaner.

- Fisher Scientific. (2023).

- European Patent Office. (2009). PROCESS FOR THE PREPARATION OF TRANS 4-AMINO-CYCLOHEXYL ACETIC ACID ETHYL ESTER HCL.

- Official publications of the government of the Netherlands. (2021).

- ChemicalBook. (n.d.). trans-1,4-Diaminocyclohexane synthesis.

- Google Patents. (2011). EA020350B1 - PROCESS FOR THE PREPARATION OF TRANS 4-AMINO-CYCLOHEXYL ACETIC ACID ETHYL ESTER HCl.

- ResearchGate. (2006).

- LookChem. (n.d.). Cas 89536-19-6,Urea, N-(4-aminocyclohexyl)-N.

- Chemos GmbH & Co.KG. (n.d.).

- Costantino, L., & Barlocco, D. (2006). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Current medicinal chemistry, 13(5), 517–543.

- Anonymous. (2017).

- Pharma Excipients. (n.d.).

- Organic Chemistry Portal. (n.d.).

- ScienceLab.com. (2010).

- Google Patents. (2013).

- Hanusek, J., et al. (2007).

- Google Patents. (2014). EP2358661B1 - Process for the preparation of trans 4-amino-cyclohexyl acetic acid ethyl ester hcl.

- ResearchGate. (2014). US008802888B2 - Process for the preparation of trans 4-amino-cyclohexyl acetic acid ethyl ester hcl.

- Google Patents. (1999).

- National Center for Biotechnology Information. (2021). Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis. PubMed Central.

- CymitQuimica. (n.d.). CAS 2615-25-0: trans-1,4-Diaminocyclohexane.

- RSC Publishing. (n.d.). Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis.

- Dana Bioscience. (n.d.). rel-1-((1r,4r)-4-Aminocyclohexyl)urea dihydrochloride 50mg.

- Hilaris Publisher. (2015). Role of Aryl Urea Containing Compounds in Medicinal Chemistry.

- Google Patents. (1984).

- Cheméo. (n.d.). Chemical Properties of Urea hydrochloride (CAS 506-89-8).

- Benchchem. (2025).

- Google Patents. (2008). JP2008074754A - METHOD FOR PRODUCING trans-1,4-DIAMINOCYCloheXANE.

- CymitQuimica. (n.d.). CAS 506-89-8: Urea hydrochloride.

- National Center for Biotechnology Information. (2004). Synthesis of urea-based inhibitors as active site probes of glutamate carboxypeptidase II: efficacy as analgesic agents. PubMed.

- National Center for Biotechnology Information. (2012). Synthesis and Structure-Activity Relationships of Substituted Urea Derivatives on Mouse Melanocortin Receptors. PubMed Central.

- Simson Pharma Limited. (n.d.). 2-((1R,4R)-4-Aminocyclohexyl)acetonitrile hydrochloride.

- National Center for Biotechnology Information. (n.d.). Methyl (1r,4r)

Sources

- 1. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. arctomsci.com [arctomsci.com]

- 3. (4-aminocyclohexyl)urea hydrochloride | 1443982-04-4 [sigmaaldrich.com]

- 4. CAS 506-89-8: Urea hydrochloride | CymitQuimica [cymitquimica.com]

- 5. fishersci.com [fishersci.com]

- 6. pharmaexcipients.com [pharmaexcipients.com]

- 7. images.thdstatic.com [images.thdstatic.com]

- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 9. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis and Structure-Activity Relationships of Substituted Urea Derivatives on Mouse Melanocortin Receptors - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes & Protocols: Dissolution and Storage of (4-Aminocyclohexyl)urea Hydrochloride Solutions

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-Aminocyclohexyl)urea hydrochloride is a bifunctional molecule incorporating a primary amine and a urea moiety, presented as a hydrochloride salt to enhance its stability and aqueous solubility.[1] The integrity of this compound in solution is paramount for achieving reliable and reproducible results in research and development, particularly in areas like medicinal chemistry, fragment-based drug design, and biochemical assays. Improper handling, dissolution, or storage can lead to degradation, altering the compound's effective concentration and reactivity.

This guide provides a comprehensive, field-tested protocol for the dissolution and storage of (4-Aminocyclohexyl)urea hydrochloride. It moves beyond a simple list of steps to explain the scientific rationale behind each recommendation, ensuring users can adapt the protocol to their specific experimental needs while maintaining the highest standards of scientific integrity.

Physicochemical Properties & Safety Considerations

A foundational understanding of the compound's properties is critical for its effective use. As a hydrochloride salt of a weak base, its behavior in solution is governed by pH, temperature, and solvent choice.

Table 1: Properties of (4-Aminocyclohexyl)urea Hydrochloride

| Property | Value | Source(s) |

| CAS Number | 1443982-04-4 | [2][3] |

| Molecular Formula | C₇H₁₆ClN₃O | [3] |

| Molecular Weight | 193.68 g/mol | [3] |

| Appearance | Typically a white to off-white crystalline solid or powder. | [4][5] |

| Solubility | The hydrochloride form is expected to be highly soluble in water and polar protic solvents like ethanol. | [1] |

| Hygroscopicity | The solid is hygroscopic and readily absorbs moisture from the air. | [4] |

Chemical Stability: The Urea-Cyanate Equilibrium

The most significant challenge in working with urea-containing compounds in aqueous solutions is their propensity to exist in equilibrium with ammonium cyanate. This degradation pathway is catalyzed by heat and is highly pH-dependent. The cyanate formed is a reactive species that can irreversibly modify primary amine groups on proteins (a process known as carbamylation), potentially confounding experimental results.[6][7]

Studies on urea stability have shown that it is most stable in a pH range of 4-8.[8][9][10] Outside this range, and especially at elevated temperatures, the rate of decomposition increases significantly.[8][10] Therefore, freshly prepared solutions are always recommended for sensitive applications.[6]

Safety & Handling

(4-Aminocyclohexyl)urea hydrochloride and similar compounds are classified as irritants, capable of causing skin irritation and serious eye damage.[11][12][13]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves, and safety goggles.[11][14][15]

-

Ventilation: Handle the solid powder in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[11][14]

-

First Aid:

-

Eye Contact: Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[11][13]

-

Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water.[11][15]

-

Ingestion: Rinse mouth. Do NOT induce vomiting. Call a poison control center or doctor for treatment advice.[15]

-

Protocol for Preparation of Aqueous Solutions

This protocol is designed to ensure complete dissolution while minimizing degradation. The primary goal is to create a sterile, particulate-free stock solution at a known concentration.

Required Materials and Equipment

-

(4-Aminocyclohexyl)urea hydrochloride powder

-

High-purity, sterile deionized water or a suitable sterile buffer (e.g., PBS, HEPES, Tris)

-

Calibrated analytical balance

-

Sterile volumetric flasks and pipettes

-

Magnetic stirrer and stir bars

-

Calibrated pH meter

-

Sterile 0.22 µm syringe filters

-

Sterile storage vials (e.g., polypropylene cryovials)

Step-by-Step Dissolution Protocol

-

Pre-Calculation: Determine the mass of (4-Aminocyclohexyl)urea hydrochloride required to achieve the desired molar concentration in the final volume.

-

Weighing: Accurately weigh the calculated mass of the compound using an analytical balance in a fume hood.

-

Initial Dissolution: Transfer the weighed powder to a sterile volumetric flask. Add approximately 80% of the final desired volume of the chosen solvent (e.g., for a 10 mL final volume, add 8 mL).

-

Mixing: Add a sterile magnetic stir bar to the flask and place it on a magnetic stirrer. Stir the solution at room temperature until the solid is completely dissolved. The dissolution of urea compounds can be endothermic, causing the solution to cool. Gentle warming (not exceeding 30°C) can be applied if dissolution is slow, but prolonged heating should be avoided to prevent degradation.[7]

-

Volume Adjustment: Once the solid is fully dissolved, carefully add the solvent to reach the final calibrated volume mark on the flask.

-

pH Measurement & Adjustment (Optional but Recommended): As a hydrochloride salt, the initial solution will be acidic. If the experimental downstream application is pH-sensitive, measure the pH and adjust it to fall within the optimal stability range (pH 4-8) using small volumes of dilute acid (e.g., 0.1 M HCl) or base (e.g., 0.1 M NaOH).[8]

-

Sterile Filtration: Draw the solution into a sterile syringe and pass it through a 0.22 µm sterile syringe filter into a sterile container. This removes any microbial contaminants and undissolved particulates.

Causality Behind Experimental Choices

-

Why a Hydrochloride Salt? The salt form protonates the basic amine group, significantly increasing its polarity and, therefore, its solubility in aqueous media compared to the free base.[1]

-

Why Use Buffer? Using a buffered solvent helps maintain the pH within the stable 4-8 range, protecting the compound from base- or acid-catalyzed hydrolysis and degradation.[8]

-

Why Limit Heat? As previously discussed, heat accelerates the conversion of urea to cyanate, a reactive contaminant that can compromise your experiment.[6][7]

-

Why Sterile Filter? Filtration is a self-validating step that ensures the final solution is free from both particulate matter, which could interfere with analytical measurements, and microbial contamination, which could degrade the compound or invalidate cell-based assays.

Caption: Workflow for dissolving (4-Aminocyclohexyl)urea hydrochloride.

Protocol for Solution Storage and Stability

Proper storage is essential to preserve the integrity of the prepared solution. The primary objective is to slow the rate of chemical degradation and prevent contamination.

Principles of Long-Term Stability

The key to stable storage is mitigating the urea-cyanate equilibrium. This is best achieved by controlling the temperature. Storing solutions frozen solid effectively halts this chemical equilibrium.

Caption: Degradation pathway of urea leading to protein carbamylation.

Recommended Storage Conditions

To ensure the trustworthiness of experimental results, solutions should be stored under conditions that minimize degradation. Aliquoting the stock solution is a critical self-validating step.

Table 2: Recommended Storage Conditions

| Storage Duration | Temperature | Container | Key Considerations |

| Short-Term | 2-8°C | Tightly sealed, sterile tube | Use within 1 week maximum. Protect from light.[6] |

| Long-Term | -20°C or -80°C | Tightly sealed, sterile polypropylene cryovials | Recommended for storage > 1 week. Aliquot to avoid freeze-thaw cycles.[7] |

-

The Power of Aliquoting: Upon preparation, the stock solution should be immediately divided into smaller, single-use aliquots. This practice is fundamental to good laboratory practice for two reasons:

-

Avoids Freeze-Thaw Cycles: Repeated freezing and thawing can accelerate the degradation of some compounds and introduce water condensation, altering the concentration.

-

Prevents Contamination: Opening and closing a stock container multiple times increases the risk of microbial or chemical contamination. Using a fresh aliquot for each experiment ensures the integrity of the remaining stock.

-

Validating Solution Integrity

For long-term studies, it is prudent to periodically validate the integrity of stored solutions.

-

Visual Inspection: Before use, always visually inspect the thawed aliquot for any signs of precipitation or color change.

-

pH Check: If the solution was pH-adjusted, re-checking the pH of an aliquot can indicate potential degradation, as hydrolysis can alter the solution's pH.

-

Analytical Confirmation: For GMP or other highly regulated environments, analytical techniques like HPLC can be used to confirm the concentration and purity of the compound over time as part of a formal stability study.

Conclusion

The reliability of data generated using (4-Aminocyclohexyl)urea hydrochloride is directly linked to the proper preparation and storage of its solutions. By understanding the underlying chemical principles—particularly the compound's solubility characteristics and the urea-cyanate degradation pathway—researchers can implement robust handling protocols. Adhering to the guidelines of preparing fresh solutions, controlling pH, avoiding heat, and storing aliquots at or below -20°C will ensure solution integrity, leading to more accurate and reproducible scientific outcomes.

References

-

Panyachariwat, N., & Steckel, H. (2014). Stability of urea in solution and pharmaceutical preparations. Journal of the Society of Cosmetic Scientists of Japan. [Link]

-

Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Urea hydrochloride. Retrieved from [Link]

-

Hill Brothers. (n.d.). Safety Data Sheet (UREA HYDROCHLORIDE 50%). Retrieved from [Link]

-

PubChem. (n.d.). Urea hydrochloride. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Stability of urea in solution and pharmaceutical preparations. Retrieved from [Link]

-

ResearchGate. (2014). Stability of urea in solution and pharmaceutical preparations | Request PDF. Retrieved from [Link]

-

Buckeye International. (2011). Safety Data Sheet - Buckeye Uppercut. Retrieved from [Link]

-

LookChem. (n.d.). Cas 89536-19-6,Urea, N-(4-aminocyclohexyl)-N. Retrieved from [Link]

-

Sciencemadness Discussion Board. (2006). Isolation of primary amines as HCL salt problem. Retrieved from [Link]

-

ResearchGate. (2018). Does anybody know how long you can keep 2x urea sample buffer for protein? Also can you freeze it? Retrieved from [Link]

-

JINHANG. (2025). How long can marine urea solution be stored? Retrieved from [Link]

-

ResearchGate. (2023). How can I neutralize aminehydrochlorides? Retrieved from [Link]

-

Bio-Rad. (n.d.). Solubilization. Retrieved from [Link]

-

ResearchGate. (n.d.). Recommended shelf life of urea aqueous solution at different storage temperatures. Retrieved from [Link]

-

U.S. Environmental Protection Agency (EPA). (n.d.). Urea hydrochloride Properties. Retrieved from [Link]

-

chemister.ru. (n.d.). Properties of substance: urea. Retrieved from [Link]

- Google Patents. (n.d.). US4670232A - Recovery of amines from by-product chloride salts.

-

University of Alberta. (n.d.). Isolation (Recovery) of amines. Retrieved from [Link]

-

LookChem. (n.d.). Urea hydrochloride. Retrieved from [Link]

Sources

- 1. lookchem.com [lookchem.com]

- 2. arctomsci.com [arctomsci.com]

- 3. 1-(4-aminocyclohexyl)urea hydrochloride | 1443982-04-4 [m.chemicalbook.com]

- 4. CAS 506-89-8: Urea hydrochloride | CymitQuimica [cymitquimica.com]

- 5. lookchem.com [lookchem.com]

- 6. researchgate.net [researchgate.net]

- 7. bio-rad.com [bio-rad.com]

- 8. Stability of urea in solution and pharmaceutical preparations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. semanticscholar.org [semanticscholar.org]

- 10. researchgate.net [researchgate.net]

- 11. echemi.com [echemi.com]

- 12. Urea hydrochloride | CH4N2O.ClH | CID 101721 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. buckeyeinternational.com [buckeyeinternational.com]

- 14. chemos.de [chemos.de]

- 15. jmnspecialties.com [jmnspecialties.com]

Quantitative Bioanalysis of (4-Aminocyclohexyl)urea in Biological Matrices: A High-Sensitivity LC-MS/MS Approach

Executive Summary & Scientific Rationale

(4-Aminocyclohexyl)urea (often supplied as the hydrochloride salt) presents a distinct bioanalytical challenge. As a low-molecular-weight, highly polar compound with no significant UV chromophore, traditional Reversed-Phase HPLC with UV detection is insufficient for trace quantification in complex matrices like plasma or urine.

This guide details a Hydrophilic Interaction Liquid Chromatography (HILIC) method coupled with Tandem Mass Spectrometry (MS/MS) .[1][2]

Why This Approach?

-

Retention: Standard C18 columns fail to retain this polar amine, leading to elution in the void volume where ion suppression is highest. HILIC provides superior retention and peak shape.[2][3]

-

Selectivity: The method distinguishes between the cis and trans isomers, which often have distinct biological activities.

-

Sensitivity: Positive Electrospray Ionization (ESI+) exploits the basic amine functionality for high-efficiency protonation

.

Analyte Profiling & Mechanism

| Property | Description | Impact on Method |

| Structure | Cyclohexane ring with an amine and a urea group. | Dual polarity: Amine (basic) + Urea (polar neutral). |

| pKa | ~10.5 (Amine) | Requires high pH mobile phase for neutralization OR low pH for full ionization. HILIC works best at acidic pH here to maintain ionization. |

| LogP | < 0 (Hydrophilic) | Incompatible with standard C18; requires HILIC or PFPP phases. |

| Detection | Non-UV active | Must use MS/MS (MRM mode) or derivatization (e.g., Dansyl-Cl). This guide focuses on direct MS/MS. |

Experimental Workflow

The following diagram illustrates the critical decision pathways and workflow for this specific analyte.

Figure 1: Analytical workflow emphasizing the direct HILIC-MS pathway over derivatization for standard pharmacokinetic applications.

Protocol 1: Sample Preparation (Mixed-Mode SPE)

While Protein Precipitation (PPT) is faster, Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction is strongly recommended. The analyte's basic amine allows it to lock onto the sorbent while neutrals (phospholipids) are washed away.

Materials

-

SPE Cartridge: Oasis MCX or Strata-X-C (30 mg/1 mL).

-

Internal Standard (IS): (4-Aminocyclohexyl)urea-d4 or Cyclohexylurea (structural analog).

Step-by-Step Procedure

-

Pre-treatment: Aliquot

plasma. Add -

Conditioning:

- Methanol.

- Water (0.1% Formic Acid).

-

Loading: Load pre-treated sample at low vacuum (

). -

Wash 1 (Acidic/Aqueous):

2% Formic Acid in Water. (Removes proteins/salts). -

Wash 2 (Organic/Neutral):

Methanol. (Removes neutral lipids). -

Elution:

of 5% Ammonium Hydroxide in Methanol . -

Reconstitution: Evaporate to dryness (

,-

Critical: Do not reconstitute in 100% water; this will cause peak broadening in HILIC.

-

Protocol 2: LC-MS/MS Instrumentation

Liquid Chromatography (HILIC Mode)

Column: Waters ACQUITY BEH Amide (

Gradient Table:

| Time (min) | % A (Aqueous) | % B (Organic) | Action |

|---|---|---|---|

| 0.00 | 10 | 90 | Initial Hold |

| 1.00 | 10 | 90 | Start Gradient |

| 4.00 | 50 | 50 | Elution |

| 4.10 | 10 | 90 | Return to Initial |

| 7.00 | 10 | 90 | Re-equilibration |

Note on Re-equilibration: HILIC requires longer equilibration than Reverse Phase to re-establish the water layer on the silica surface.

Mass Spectrometry (ESI+)

Source: Electrospray Ionization (Positive Mode).[6] Analyte: (4-Aminocyclohexyl)urea MW: 157.2 g/mol (Free base)

MRM Transitions:

| Analyte | Precursor (

Validation & Quality Control (FDA/EMA Guidelines)

To ensure this method meets regulatory standards (FDA 2018 / ICH M10), the following parameters must be validated.

Selectivity & Specificity

-

Requirement: No interfering peaks at the retention time of the analyte in 6 different lots of blank matrix.

-

Isomer Separation: Ensure the gradient is shallow enough to separate cis and trans isomers if they are not co-eluting by design.

Matrix Effect (ME)

HILIC is prone to matrix effects from salts.

-

Calculation:

-

Acceptance: IS-normalized ME should be within

.

Carryover